molecular formula C17H15ClN4O3S2 B2656790 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide CAS No. 1203243-71-3

2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide

Cat. No.: B2656790
CAS No.: 1203243-71-3
M. Wt: 422.9
InChI Key: GSQZPVDAFDFMAN-UHFFFAOYSA-N
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Description

2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions can occur at the sulfonamide or carboxamide groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for its potential activity against various pathogens or cancer cell lines.

Medicine

In medicine, compounds like 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide may be investigated for their therapeutic potential. They could serve as lead compounds for the development of new drugs.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with antimicrobial properties.

    4-phenylthiazole: Known for its antifungal activity.

    Sulfanilamide: A sulfonamide antibiotic.

Uniqueness

What sets 2-((3-chlorophenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide apart is its combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-(3-chloroanilino)-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S2/c18-12-2-1-3-13(8-12)21-17-22-15(10-26-17)16(23)20-9-11-4-6-14(7-5-11)27(19,24)25/h1-8,10H,9H2,(H,20,23)(H,21,22)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQZPVDAFDFMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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